molecular formula C21H22O5 B5971043 1,5-bis(2,4-dimethoxyphenyl)-1,4-pentadien-3-one

1,5-bis(2,4-dimethoxyphenyl)-1,4-pentadien-3-one

Cat. No. B5971043
M. Wt: 354.4 g/mol
InChI Key: KSZJPQHIPKEEMF-NXZHAISVSA-N
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Description

1,5-bis(2,4-dimethoxyphenyl)-1,4-pentadien-3-one (DMDD) is a synthetic compound that has been widely studied for its potential applications in scientific research. DMDD belongs to the family of chalcones, which are naturally occurring compounds found in many plants.

Scientific Research Applications

Catalytic Applications

  • Palladium Nanoparticles Stabilization : 1,5-Bis(4,4‘-bis(perfluorooctyl)phenyl)-1,4-pentadien-3-one stabilizes palladium(0) nanoparticles. These palladium colloids, soluble in perfluorinated solvents, are efficient, recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas, Pleixats, & Villarroya, 2001).

Photoluminescence and Photochemical Studies

  • Photoluminescent Properties : The photoluminescent properties of compounds similar to 1,5-bis(2,4-dimethoxyphenyl)-1,4-pentadien-3-one have been studied. For example, E,E-2,5-bis[2-hydroxyethoxy]-1,4-bis[2-(3,4,5-trimethoxyphenyl-1,2-ethenediyl]benzene and its polymer analogues have UV-visible absorbances and fluorescence emissions, showing potential for applications in electronic spectroscopy (Sierra & Lahti, 2004).

  • Photochemical Dimerization : Studies on fluorinated dibenzylideneacetone, a compound structurally similar to 1,5-bis(2,4-dimethoxyphenyl)-1,4-pentadien-3-one, demonstrate its dimerization under sunlight in chloroform solution, forming a cyclobutane derivative. This behavior is significant for understanding photochemical reactions in organic compounds (Schwarzer & Weber, 2014).

Antibacterial Applications

  • Antibacterial Activity : 1,5-bis(3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadiene-3-one, a derivative of 1,5-bis(2,4-dimethoxyphenyl)-1,4-pentadien-3-one, has shown promising antibacterial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. This suggests potential applications as an antibacterial agent (Purwanggana, Mumpuni, & Mulatsari, 2018).

Anticancer Research

  • Anticancer Potential : Synthetic derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one exhibited high antitumoral activities in vitro against various human tumor cell lines, suggesting their potential as cancer chemopreventive agents (Suarez et al., 2010).

properties

IUPAC Name

(1E,4E)-1,5-bis(2,4-dimethoxyphenyl)penta-1,4-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-23-18-11-7-15(20(13-18)25-3)5-9-17(22)10-6-16-8-12-19(24-2)14-21(16)26-4/h5-14H,1-4H3/b9-5+,10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZJPQHIPKEEMF-NXZHAISVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C=CC2=C(C=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,4E)-1,5-bis(2,4-dimethoxyphenyl)penta-1,4-dien-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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